molecular formula C10H13NO2 B7826848 N-(3-hydroxypropyl)benzamide CAS No. 13609-09-1

N-(3-hydroxypropyl)benzamide

Cat. No.: B7826848
CAS No.: 13609-09-1
M. Wt: 179.22 g/mol
InChI Key: IOUYFPQBFPYPRY-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)benzamide: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for preparing N-(3-hydroxypropyl)benzamide involves the direct condensation of benzoic acid with 3-aminopropanol. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

    Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as ultrasonic irradiation, is increasingly favored in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-hydroxypropyl)benzamide can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form N-(3-hydroxypropyl)benzylamine.

    Substitution: The benzamide moiety can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the amide nitrogen, facilitating nucleophilic substitution reactions.

Major Products:

    Oxidation: Products include N-(3-oxopropyl)benzamide and N-(3-carboxypropyl)benzamide.

    Reduction: The major product is N-(3-hydroxypropyl)benzylamine.

    Substitution: Various substituted benzamides, depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(3-hydroxypropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the role of specific enzymes in metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its binding affinity and selectivity.

Industry: this compound is used in the production of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)benzamide
  • N-(4-hydroxybutyl)benzamide
  • N-(3-hydroxypropyl)benzenesulfonamide

Comparison: N-(3-hydroxypropyl)benzamide is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and physical properties. Compared to N-(2-hydroxyethyl)benzamide, it has a longer alkyl chain, which can influence its solubility and reactivity. Compared to N-(4-hydroxybutyl)benzamide, it has a shorter alkyl chain, which can affect its binding affinity and selectivity in biological applications. N-(3-hydroxypropyl)benzenesulfonamide differs in the presence of a sulfonamide group, which can significantly alter its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUYFPQBFPYPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495138
Record name N-(3-Hydroxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13609-09-1
Record name N-(3-Hydroxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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